molecular formula C12H9ClFNO B1397056 4-Chloro-2-(4-fluorophenoxy)aniline CAS No. 867252-66-2

4-Chloro-2-(4-fluorophenoxy)aniline

Cat. No.: B1397056
CAS No.: 867252-66-2
M. Wt: 237.66 g/mol
InChI Key: YKTYTEBUEPLEHW-UHFFFAOYSA-N
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Description

“4-Chloro-2-(4-fluorophenoxy)aniline” is a chemical compound with the molecular formula C12H9ClFNO . It has a molecular weight of 237.66 g/mol . This compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an aniline group . The exact positions of these substituents could not be determined from the searched resources.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 237.66 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.

Scientific Research Applications

Synthesis Processes

  • Synthesis Techniques : One study describes a practical process for synthesizing a related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, with high yield and low waste, suggesting similar methods could be applicable for 4-Chloro-2-(4-fluorophenoxy)aniline synthesis (Zhang Qingwen, 2011).

Chemical Analysis and Modeling

  • Docking and QSAR Studies : Research involving docking and QSAR studies on similar compounds, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, provides insights into molecular features contributing to high inhibitory activity, relevant for understanding the behavior of this compound in biological systems (Caballero et al., 2011).

Photophysical Properties

  • Fluorescence Quenching Studies : Investigations on the fluorescence quenching of boronic acid derivatives by aniline, including 4-fluoro-2-methoxyphenyl boronic acid, can be relevant for understanding the photophysical properties of this compound (Geethanjali et al., 2015).

Vibrational Analysis and Optical Properties

  • Optical Investigations : Studies on vibrational spectra, linear, and nonlinear optical investigations of related compounds, like 4-chloro-3-(trifluoromethyl)aniline, provide insights into the potential optical applications of this compound (Revathi et al., 2017).

Environmental and Toxicological Studies

  • Adsorption and Toxicology : Research on the adsorption of chloro derivatives of aniline on adsorbents and the toxicological impact of varying halogen substituents on aniline derivatives provides crucial information on the environmental impact and safety profile of this compound (Słomkiewicz et al., 2017), (Cnubben et al., 1995).

Safety and Hazards

“4-Chloro-2-(4-fluorophenoxy)aniline” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(4-fluorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it binds to the active site of certain enzymes, preventing their normal function and thereby altering the biochemical pathways they are involved in . This can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a response . At high doses, toxic or adverse effects can occur, highlighting the importance of dosage regulation.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting the metabolism of other substances. These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s effects in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern can influence its efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

4-chloro-2-(4-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-8-1-6-11(15)12(7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTYTEBUEPLEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-(4-fluorophenoxy)-1-nitrobenzene (4.56 g, 17.0 mmol) and iron powder (3.07 g, 55.0 mmol) in ethanol (20 mL), a saturated aqueous ammonium chloride solution (aq., 8.0 mL) was added, and the mixture was stirred at 90° C. for 30 minutes. After the reaction, the reaction mixture was cooled to room temperature, and ethyl acetate (30 mL) was added. After the organic phase was washed with water (30 mL), 1N sodium hydroxide (aq., 30 mL) and saturated brine (20 mL), it was dried with sodium sulfate. The solvent was distilled off under reduced pressure to give the title compound (3.62 g, 90%). The obtained compound was used for the subsequent reaction without further purification.
Name
4-chloro-2-(4-fluorophenoxy)-1-nitrobenzene
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.07 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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